molecular formula C21H15F2N5O B2701354 (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline CAS No. 300557-72-6

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline

Cat. No. B2701354
CAS RN: 300557-72-6
M. Wt: 391.382
InChI Key: GQEAQOXBSRWYGT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit potent biological activity and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

EGFR Inhibition and Anticancer Activity

A study by Allam et al. (2020) on the design and synthesis of new quinazoline derivatives as EGFR inhibitors revealed these compounds' potential as targeted anticancer agents. Their research highlighted the synthesis of quinazolines starting from 4-chloro derivatives, leading to compounds with significant EGFR inhibitory activity and in vitro cytotoxicity against human cancer cell lines, including MCF7 (breast) and A549 (lung) cancer cells (Allam et al., 2020).

Optoelectronic Applications

Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their importance in creating novel optoelectronic materials. This research emphasized quinazolines' role in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Antimicrobial and Anti-inflammatory Potential

Martynenko et al. (2019) conducted a study on (3H-Quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products, exploring their anti-inflammatory potential. Their research revealed high anti-inflammatory activity for certain quinazoline derivatives, demonstrating the potential of these compounds in developing new anti-inflammatory agents (Martynenko et al., 2019).

Interaction with Metal Ions

Kakoulidou et al. (2021) explored the interaction of a quinazoline derivative with manganese(II), leading to the formation of complexes characterized by X-ray crystallography. This study assessed the complexes' biological profile, including DNA binding and cleavage ability, interaction with bovine serum albumin, and antioxidant activity, suggesting potential biomedical applications (Kakoulidou et al., 2021).

properties

IUPAC Name

N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-21(23)29-16-7-5-14(6-8-16)13-25-28-20-17-3-1-2-4-18(17)26-19(27-20)15-9-11-24-12-10-15/h1-13,21H,(H,26,27,28)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEAQOXBSRWYGT-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN=CC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)N/N=C/C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline

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